molecular formula C27H28N2O5S B2612247 3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 301315-76-4

3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No. B2612247
CAS RN: 301315-76-4
M. Wt: 492.59
InChI Key: QKSIJQJGBNDHSE-UHFFFAOYSA-N
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Description

The compound “3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzofuran scaffold, which is a common structure in many biologically active compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method has been used for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various methods. The InChI string provides a standard way to encode the molecule’s structure . The structure can also be visualized using a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Benzofuran derivatives have unique reactivity due to the presence in the furan ring of direct conjugation between the oxygen atom and the electron-acceptor nitro group in the β-position . This leads to a strong polarization of the double bond and a decrease in the aromaticity of the five-membered heterocycle, giving it push-pull character .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For example, the molecular weight of the compound can be calculated based on its molecular formula .

Scientific Research Applications

Molecular Docking and Bioassay Studies

The compound N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, similar in structure to the requested compound, has been synthesized and analyzed using X-ray crystallography. Molecular docking studies were conducted to comprehend its interaction within the cyclooxygenase-2 enzyme active site, and it was compared with celecoxib drug as a reference compound. Despite these efforts, the compound showed no inhibition potency for cyclooxygenase-1 and cyclooxygenase-2 enzymes in vitro bioassay studies (Al-Hourani et al., 2016).

Coordination Chemistry and Electronic Properties

The coordination chemistry of 4-nitro-N-(quinolin-8-yl)benzenesulfonamide, structurally akin to the requested compound, has been expanded. Crystal structures of its transition metal complexes with cobalt(II), nickel(II), and zinc(II) were obtained and analyzed. The complexes exhibited various degrees of tetrahedrality, and the electronic properties, including magnetic moments and redox activities, were studied (Gole et al., 2021).

Antifungal Activity and Structure-Activity Relationship

A series of benzenesulfonamide derivatives were synthesized and their antifungal activities were evaluated against Aspergillus niger & Aspergillus flavus. The study revealed significant structure-activity relationship trends, indicating the potential utility of these compounds in antifungal applications (Gupta & Halve, 2015).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their specific structure and the biological target they interact with. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus .

properties

IUPAC Name

N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-4-27(2,3)17-12-13-25-22(14-17)23-16-24(20-10-5-6-11-21(20)26(23)34-25)28-35(32,33)19-9-7-8-18(15-19)29(30)31/h5-11,15-17,28H,4,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSIJQJGBNDHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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